molecular formula C15H11BrN4O2S B2701859 N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 899752-14-8

N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2701859
M. Wt: 391.24
InChI Key: PZIFTQKWAKQPHG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Computational and Pharmacological Evaluation

Heterocyclic Derivatives for Tumor Inhibition and Anti-inflammatory Actions

Heterocyclic compounds, including those with 1,3,4-oxadiazole and pyrazole moieties, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies utilize docking against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), investigating their binding and inhibitory effects across various assays (Faheem, 2018).

Synthesis and Characterization of Derivatives

Antibacterial and Anti-enzymatic Potential

N-substituted derivatives of similar structural frameworks have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies. These compounds demonstrate varied levels of inhibitory effectiveness against gram-negative and gram-positive bacterial strains, providing insights into their structural-activity relationships and potential antimicrobial applications (Nafeesa et al., 2017).

Antimicrobial and Hemolytic Agents

Novel Derivatives for Antimicrobial Screening

The synthesis of N-substituted derivatives has also been targeted for antimicrobial and hemolytic activity screening, revealing compounds with significant activity against selected microbial species. This research delineates the potential of these compounds in developing new therapeutic agents with less toxicity (Rehman et al., 2016).

Biological Screening and Enzyme Inhibition

Inhibitors of Enzymatic Activity

Research into the biological screening of N-substituted derivatives has identified compounds with notable activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These findings suggest applications in the treatment of conditions associated with enzyme dysregulation, showcasing the therapeutic potential of such compounds (Siddiqui et al., 2013).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on how much research has been conducted on the specific compound. For a comprehensive analysis, you might need to access scientific literature or databases, which may not be freely available online. If you’re affiliated with a research institution, you might have access to these resources. Otherwise, you might need to reach out to a scientist or researcher who specializes in this field.


properties

IUPAC Name

N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2S/c16-11-1-3-12(4-2-11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIFTQKWAKQPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

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